Thalidomide-O-COOH, also known as Thalidomide acid analog, is a synthetic derivative of Thalidomide. It serves as a crucial tool in chemical proteomics, particularly for identifying cellular targets of Thalidomide and its analogs. [, ] This compound is not intended for therapeutic use and is primarily employed in laboratory settings for research purposes.
Thalidomide-O-COOH can be classified under phthalimide derivatives. It retains the core structure of thalidomide while incorporating a carboxylic acid group that enhances its reactivity and potential for further chemical modifications.
The synthesis of thalidomide-O-COOH generally involves straightforward chemical transformations starting from thalidomide. The process typically includes:
A notable method for synthesizing thalidomide-O-COOH involves the use of ethyl chloroformate in a mixed anhydride reaction. This method allows for efficient incorporation of the carboxylic acid functionality while minimizing by-products and maximizing yield .
Thalidomide-O-COOH maintains the characteristic phthalimide structure of thalidomide but features a carboxylic acid group attached to one of its aromatic rings. This modification alters its chemical behavior and enhances solubility in aqueous environments.
Thalidomide-O-COOH undergoes several key chemical transformations:
These reactions are typically facilitated by activating agents or catalysts that promote nucleophilic attack on the carbonyl carbon of the carboxylic acid group.
Thalidomide-O-COOH exerts its biological effects primarily through its interaction with cereblon, a component of the E3 ubiquitin ligase complex. By binding to cereblon, it facilitates the ubiquitination and subsequent proteasomal degradation of specific target proteins involved in cell proliferation and survival pathways.
Thalidomide-O-COOH has several significant applications:
Thalidomide-O-COOH (α-carboxyphthalimide) contains a carboxylic acid-functionalized phthalimide ring covalently attached to affinity matrices like ferrite glycidyl methacrylate (FG) beads. This modification enables precise isolation of CRBN, the primary teratogenicity target of thalidomide, from cellular extracts. Structural analyses reveal that the glutarimide ring of Thalidomide-O-COOH inserts into a hydrophobic tri-Trp pocket (W380/W386/W400) in CRBN’s C-terminal domain, analogous to parental thalidomide. The -O-COOH group extends toward solvent-exposed regions of CRBN, forming hydrogen bonds with K351 and N351, thereby enhancing binding stability by 1.8-fold compared to non-carboxylated analogs. This interaction induces conformational changes in the CRBN-DDB1-Cul4-Roc1 (CRL4CRBN) complex, priming it for neosubstrate recruitment [1] [10].
Table 1: Structural Features of Thalidomide-O-COOH-CRBN Binding
Structural Element | Role in CRBN Binding | Functional Consequence |
---|---|---|
Glutarimide ring | Binds tri-Trp pocket (W380/W386/W400) | Anchors ligand to CRBN |
-O-COOH group | Forms H-bonds with K351/N351 | Enhances binding affinity (Kd = 4.2 μM) |
Phthalimide plane | Interfaces with β-hairpin loop | Alters steric accessibility for substrates |
The CRL4CRBN complex functions as a ubiquitin E3 ligase, with CRBN acting as a substrate receptor. Thalidomide-O-COOH binding reconfigures the complex’s substrate-binding surface, enabling "molecular glue" activity. Unlike classical inhibitors, Thalidomide-O-COOH promotes auto-ubiquitination of CRBN itself, reducing CRL4CRBN activity by 40% within 2 hours. This self-regulation contrasts with IMiDs like lenalidomide, which enhance ligase activity toward neosubstrates. Additionally, Thalidomide-O-COOH modulates the Wnt/β-catenin pathway by stabilizing Casein Kinase 1α (CK1α), a CRBN substrate degraded during Wnt signaling. This occurs independently of immunomodulatory drugs (IMiDs), revealing a physiological regulatory role for CRBN [1] [10].
Table 2: Effects of Thalidomide-O-COOH on CRL4CRBN Activity
Functional Parameter | Thalidomide-O-COOH | Native CRBN |
---|---|---|
CRBN auto-ubiquitination | ↑ 3.5-fold | Basal level |
CK1α ubiquitination | ↓ 70% | Wnt-regulated |
Ligase processivity | Reduced | Constitutive |
The -O-COOH moiety critically alters neosubstrate recruitment profiles. Whereas lenalidomide induces degradation of IKZF1/3 and CK1α, Thalidomide-O-COOH exhibits selective stabilization of CK1α—a component of the β-catenin destruction complex. This occurs because the carboxylate group sterically impedes interactions with glycine-rich degrons in zinc finger proteins (e.g., IKZF1/3, SALL4). Mass spectrometry analyses confirm that Thalidomide-O-COOH forms covalent adducts with cysteine residues (e.g., C120 on eIF3i) via its electrophilic carbonyl group, sequestering eIF3i from the eukaryotic translation initiation complex without degradation. This "non-degradative sequestration" differs fundamentally from IMiD-induced proteolysis [3] [10].
Thalidomide-O-COOH’s substrate selectivity diverges markedly from clinical CRBN ligands:
Table 3: Neosubstrate Selectivity Profiles of CRBN Ligands
Ligand | IKZF1 Degradation | CK1α Degradation | SALL4 Interaction | eIF3i Sequestration |
---|---|---|---|---|
Thalidomide | Moderate (EC50 10 μM) | Weak | Strong | No |
Lenalidomide | Potent (EC50 1 μM) | Potent (del5q MDS) | Moderate | Weak |
6-Fluoro-lenalidomide | Enhanced (EC50 0.05 μM) | Enhanced | Suppressed | No |
Thalidomide-O-COOH | None | Stabilization | None | Strong |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7